(Z)-2-(benzo[d]oxazol-2-yl)-3-(furan-2-yl)-1-(4-((E)-prop-1-en-1-yloxy)phenyl)prop-2-en-1-one
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Description
(Z)-2-(benzo[d]oxazol-2-yl)-3-(furan-2-yl)-1-(4-((E)-prop-1-en-1-yloxy)phenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C23H17NO4 and its molecular weight is 371.392. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Screening
A derivative of the compound, synthesized from (E)-3-(4-(1H-benzo[d][1,2,3]triazol-1-yl)phenyl)-1-(2-hydroxyphenyl)prop-2-en-1-ones, exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli (Shaikh et al., 2014).
Pharmacological Evaluation
Another derivative, 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, was synthesized and evaluated for its antidepressant and antianxiety activities. It showed significant potential, especially compounds 3a and 3k, which reduced immobility times and exhibited antianxiety activity in animal models (Kumar et al., 2017).
Crystallographic Analysis
A related molecule, (E)-3-(Furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one, was studied for its crystal structure, revealing specific dihedral angles and interactions, which are significant for understanding the molecular conformation and potential applications in material science (Kapoor et al., 2011).
Synthesis of Derivatives and Antimicrobial Activities
Phenyl hydrazone derivatives of benzofuran, which share a similar structure, were synthesized and evaluated for antimicrobial activity. These compounds showed good to moderate activity against various pathogenic bacterial and fungal strains, indicating their potential use in developing new antimicrobial agents (Ali et al., 2017).
Properties
IUPAC Name |
(Z)-2-(1,3-benzoxazol-2-yl)-3-(furan-2-yl)-1-[4-[(E)-prop-1-enoxy]phenyl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO4/c1-2-13-26-17-11-9-16(10-12-17)22(25)19(15-18-6-5-14-27-18)23-24-20-7-3-4-8-21(20)28-23/h2-15H,1H3/b13-2+,19-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULBKJIDHYMFRHR-RIHSKRERSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=COC1=CC=C(C=C1)C(=O)C(=CC2=CC=CO2)C3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/OC1=CC=C(C=C1)C(=O)/C(=C\C2=CC=CO2)/C3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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